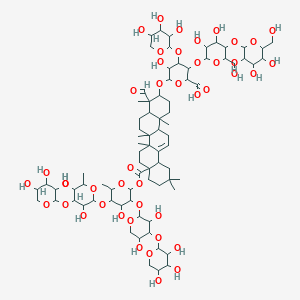
Barium (2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barium (2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl phosphate is an organic compound that belongs to the monosaccharide phosphate family. It is commonly used as an intermediate in various biochemical pathways, especially in the biosynthesis of nucleotides and coenzymes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of barium (2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl phosphate typically involves the phosphorylation of ribose derivatives. One common method is the reaction of ribose-5-phosphate with barium hydroxide under controlled conditions to form the barium salt . The reaction conditions often include maintaining a specific pH and temperature to ensure the complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar phosphorylation reactions. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and filtration to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Barium (2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl phosphate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Substitution reactions can replace specific functional groups with other groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Barium (2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl phosphate has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of barium (2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl phosphate involves its role as a substrate in various biochemical pathways. It participates in the pentose phosphate pathway, where it is converted into other essential metabolites. The compound interacts with specific enzymes, facilitating the transfer of phosphate groups and contributing to the overall metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
Ribose-5-phosphate: A closely related compound that also participates in the pentose phosphate pathway.
Barium (2R,3R,4R,5S)-2,3,4,5,7-pentahydroxy-6-oxoheptyl phosphate: Another barium salt with similar biochemical properties.
Uniqueness
Barium (2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl phosphate is unique due to its specific structure and role in biochemical pathways. Its ability to act as a precursor for various phosphorylated sugars and its involvement in nucleotide biosynthesis make it a valuable compound in research and industrial applications .
Propiedades
Número CAS |
15673-79-7 |
|---|---|
Fórmula molecular |
C5H11BaO8P |
Peso molecular |
367.44 g/mol |
Nombre IUPAC |
barium(2+);(2,3,4-trihydroxy-5-oxopentyl) phosphate |
InChI |
InChI=1S/C5H11O8P.Ba/c6-1-3(7)5(9)4(8)2-13-14(10,11)12;/h1,3-5,7-9H,2H2,(H2,10,11,12); |
Clave InChI |
SHTTVGFQKZHPCD-UHFFFAOYSA-N |
SMILES |
C(C(C(C(C=O)O)O)O)OP(=O)([O-])[O-].[Ba+2] |
SMILES isomérico |
C([C@H]([C@H]([C@H](C=O)O)O)O)OP(=O)(O)O.[Ba] |
SMILES canónico |
C(C(C(C(C=O)O)O)O)OP(=O)(O)O.[Ba] |
| 15673-79-7 | |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2,3,5,6-tetrachloro-4-[2-(2,3,5,6-tetrachloro-4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B92246.png)





